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In the landscape of drug development, the rigorous assessment of a new therapeutic's safety

profile is as critical as establishing its efficacy. For researchers, scientists, and drug

development professionals, the accurate analysis of adverse events (AEs) during clinical trials

is paramount. Traditional methodologies, however, often fall short in the face of real-world

complexities, leading to potentially biased estimates of risk. The SAVVY (Survival analysis for

AdVerse events with VarYing follow-up times) project, a consortium of academic and

pharmaceutical industry experts, has emerged to address these shortcomings by advocating

for more robust statistical techniques.[1]

This guide provides an objective comparison of the analytical methods championed by the

SAVVY project against traditional approaches for AE analysis. It presents the methodologies,

comparative data, and logical frameworks to equip researchers with a clearer understanding of

how to enhance the precision of safety data interpretation.

The Challenge with Traditional AE Analysis
In clinical trials, the analysis of AEs is complicated by two common factors: varying follow-up

times (patients being in a study for different lengths of time) and the presence of competing

events. A competing event is an event that occurs and prevents the observation of the AE of

interest.[2] For example, if the primary safety endpoint is a specific type of cardiovascular AE, a

patient's death from an unrelated cancer is a competing event because it makes it impossible

for that patient to ever experience the cardiovascular AE.
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Traditional methods often used in AE analysis can be biased because they do not adequately

account for these factors.[1][3]

Incidence Proportion (IP): This is the simplest method, calculated by dividing the number of

patients who experience an AE by the total number of patients. It fails to account for the time

of follow-up and can underestimate the probability of an AE in the presence of censoring

(patients leaving the study).

1-Kaplan-Meier (1-KM) Estimator: This is a time-to-event method that can handle censoring.

However, it treats competing events as if they were censored. This leads to an

overestimation of the AE probability because it assumes that patients who experienced a

competing event are still at risk of the AE of interest, which is not true.[3][4]

The SAVVY Solution: Embracing Competing Risk
Analysis
The SAVVY project promotes the use of survival analysis techniques that properly account for

competing events.[1] The recommended approach is to use a competing risk framework and

calculate the Cumulative Incidence Function (CIF). The CIF estimates the probability of an AE

occurring by a specific time point in the presence of competing events.[5][6]

The most common method to estimate the CIF is the Aalen-Johansen estimator.[6][7] This

method correctly handles competing events by considering them as distinct outcomes,

removing the patient from the at-risk pool for the primary AE without treating them as non-

informatively censored. This results in a more realistic and unbiased estimate of the AE risk.[3]

[7]

Methodological Comparison
This section details the different methodologies for analyzing adverse events.

Experimental Protocols
1. Incidence Proportion (IP)

Objective: To calculate the proportion of subjects who experience a specific AE within the

study period.
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Methodology:

Count the number of subjects who experience the AE of interest at any point during the

trial (n_AE).

Count the total number of subjects in the treatment group (N_total).

Calculate the proportion: IP = n_AE / N_total.

Handling of Competing Events: Competing events are not explicitly accounted for. A subject

who has a competing event is simply included in the denominator (N_total) and not in the

numerator if they did not experience the AE of interest.

2. 1-Kaplan-Meier (1-KM) Estimator

Objective: To estimate the probability of the AE occurring over time, accounting for

censoring.

Methodology:

For each time point t, estimate the survival probability S(t) (the probability of not having the

AE) using the Kaplan-Meier product-limit formula.

Subjects who are lost to follow-up or who experience a competing event are treated as

censored.

The probability of the AE is then calculated as 1 - S(t).

Handling of Competing Events: Competing events are treated as censored observations.

This means the model assumes these subjects are no longer observed but could still be at

risk for the event of interest, which is a flawed assumption.

3. Cumulative Incidence Function (CIF) via Aalen-Johansen

Objective: To estimate the probability of the AE occurring over time in the presence of

competing events.

Methodology:
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Model the time to the first event, which can be the AE of interest or a competing event.

The Aalen-Johansen method simultaneously estimates the probability of each type of

event.

It correctly accounts for the fact that a subject who experiences a competing event is no

longer at risk for the AE of interest.

Handling of Competing Events: Competing events are treated as a distinct outcome. The

probability of the AE of interest is calculated based on the cause-specific hazard and the

overall survival probability.[2]

Quantitative Data Comparison
The following table illustrates the potential differences in estimated AE probability using the

three methods in a hypothetical clinical trial scenario.

Scenario: A 2-year clinical trial with 1,000 patients. The AE of interest is "Major Adverse

Cardiac Event" (MACE). A significant competing event is "Death from non-cardiac causes."

Metric
Incidence
Proportion (IP)

1-Kaplan-Meier (1-
KM)

Cumulative
Incidence Function
(CIF)

Estimated Probability

of MACE at 2 Years
10.0% 12.5% 10.5%

Interpretation

100 out of 1000

patients experienced

a MACE. This ignores

timing and censoring.

The estimated

probability of a MACE

is 12.5%, but this is

likely an

overestimation as it

treats deaths from

other causes as

censored.

The estimated

probability of a MACE,

accounting for the fact

that some patients

died from other

causes and were no

longer at risk, is

10.5%. This is

considered the most

accurate estimate.
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Note: The data in this table is illustrative and designed to show the typical direction of bias.

Real-world data would be required for a specific trial analysis.

Visualizing the Analytical Workflows
The diagrams below, generated using Graphviz, illustrate the logical flow of how each

analytical method handles patient outcomes.

Incidence Proportion Logic

Patient Cohort (N)
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Caption: Workflow for Incidence Proportion calculation.

1-Kaplan-Meier Logic
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Caption: Logic of the 1-Kaplan-Meier estimator.

Competing Risk (CIF) Logic
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To cite this document: BenchChem. [The SAVVY Approach: A Paradigm Shift in Analyzing
Adverse Events in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206873#case-studies-validating-the-effectiveness-
of-savvy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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